molecular formula C6H6Cl2N2O B1314725 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 27006-83-3

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B1314725
CAS RN: 27006-83-3
M. Wt: 193.03 g/mol
InChI Key: WIWMMJPXRWAZBB-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the CAS Number: 27006-83-3 . It has a molecular weight of 193.03 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a new process for the preparation of a known 1,3-dimethyl-5-fluoro-pyrazole-4-carboxanilide involves reacting 1,3-dimethyl-5-chloro-pyrazole-4-carbonyl chloride with a fluoride .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is represented by the InChI Code: 1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : A study by Datterl et al. (2010) described the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones using 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, highlighting its utility in creating novel heterocyclic compounds (Datterl et al., 2010).
  • Intermediate for Pyrazole Derivatives : Khutova et al. (2013) investigated the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, leading to the production of 5-chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride derivatives, showcasing its role as an intermediate in pyrazole chemistry (Khutova et al., 2013).
  • Microwave-assisted Synthesis : Martins et al. (2003) utilized 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the microwave-assisted synthesis of pyrazoles, demonstrating its effectiveness in modern, efficient synthesis techniques (Martins et al., 2003).

Applications in Organic Chemistry

  • Development of Novel Pyrazole Derivatives : The work of Liming et al. (2003) focused on the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride with various amines, leading to new pyrazole derivatives, indicating its versatility in organic synthesis (Liming et al., 2003).
  • Synthesis of Pyrazole-based Ligands : Grotjahn et al. (2002) described the synthesis of pyrazoles with functionalized side chains using 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which are useful as ligands in various chemical reactions (Grotjahn et al., 2002).

Utility in Material Science

  • Corrosion Inhibition Studies : A study by Ouali et al. (2013) explored the effectiveness of pyrazole derivatives, potentially derived from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, as corrosion inhibitors for steel in acidic environments, showcasing its application in material science (Ouali et al., 2013).

properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWMMJPXRWAZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471684
Record name 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride
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Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

CAS RN

27006-83-3
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
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Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
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Record name 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride
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Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene under protective gas are added 51.8 g of potassium carbonate. Subsequently, while illuminating with a mercury lamp, 24 g of chlorine gas are introduced at 20° C. within 4 hours. After the gas introduction has ended, the reaction solution is stirred with illumination at 20° C. for a further 20 minutes. The solid is filtered off and washed with a little chlorobenzene. After the solvent has been removed, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 95%.
Quantity
48 g
Type
reactant
Reaction Step One
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51.8 g
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reactant
Reaction Step One
Quantity
230 mL
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solvent
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Quantity
24 g
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reactant
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Synthesis routes and methods II

Procedure details

Simultaneously, 68 g of sulphuryl chloride and 70.5 g of a 2.5% solution of 2,2-azoisobutyronitrile (AIBN) are added dropwise at 80° C. to 300 g of a 22.7% solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 1,2-dichlorobenzene within 4 hours. After the metered addition has ended, the reaction solution is stirred for a further 2 hours. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 72%.
Quantity
68 g
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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene are added 36.5 g of sodium carbonate. Subsequently, 1.2 g of bis(tert-butylcyclohexyl) peroxycarbonate are added at 20° C. and the mixture is heated to 40° C. Within 4 hours, 24 g of chlorine gas are introduced. After the gas introduction has ended, the reaction solution is stirred at 40° C. for a further 30 minutes. The solid is filtered off and washed with a little chlorobenzene. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 68%.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
bis(tert-butylcyclohexyl) peroxycarbonate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene under protective gas, 19.2 g of chlorine gas are introduced while illuminating with a mercury lamp at 30° C. within 4 hours. After the gas introduction has ended, the reaction solution is stirred with illumination at 30° C. for a further 20 minutes. The reaction solution is cooled to 5° C. and the solid is filtered off and washed with a little chlorobenzene. After the solvent has been removed, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 87%.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Initial charging of 11 g of a 10% solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 1,2-dichlorobenzene at 10° C., is followed by addition of a solution of 4.6 g of potassium carbonate in 20 ml of water. At 10° C., while illuminating with a mercury lamp, 8 g of chlorine gas are introduced within 1 hour. After the gas introduction has ended, the reaction solution is admixed with water, and the organic phase is removed and washed with water. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 77%.
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